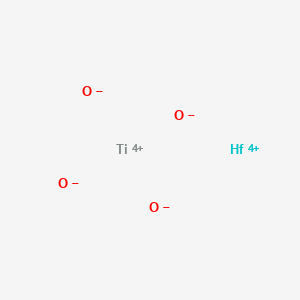
3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester
Übersicht
Beschreibung
3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a natural product and is classified under bile acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester typically involves the oxidation of chenodeoxycholic acid. The reaction is carried out using sodium hypochlorite as the oxidizing agent at a controlled temperature of -15°C. Acetic acid is used to adjust the acidity, and methanol serves as the solvent. The crude product is then converted into its barium salt, followed by removal of barium and recrystallization from methanol and water to obtain the pure compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reagents and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to ketones.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides, anhydrides.
Major Products:
Oxidation: 7-Ketolithocholic acid.
Reduction: Various stereoisomers of the original compound.
Substitution: Ester derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the study of bile acid chemistry.
Biology: Investigated for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Explored for potential therapeutic applications, including its role in regulating cholesterol levels and its use in the synthesis of other bile acid derivatives.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester involves its interaction with nuclear receptors such as HNF4α and LRH1 in liver cells. These receptors bind to bile acid response elements in the CYP7A1 gene promoter, stimulating gene transcription and regulating bile acid synthesis. This regulation is crucial for maintaining cholesterol homeostasis and bile acid metabolism .
Vergleich Mit ähnlichen Verbindungen
Chenodeoxycholic acid: A bile acid with similar hydroxylation patterns but different stereochemistry.
7-Ketolithocholic acid: An oxidized derivative of the compound.
Deoxycholic acid: Another bile acid with different hydroxylation positions.
Uniqueness: 3beta,7alpha-Dihydroxy-5alpha-cholan-24-oic acid methyl ester is unique due to its specific hydroxylation pattern and methyl ester functional group. This structure imparts distinct chemical properties and biological activities compared to other bile acids .
Eigenschaften
IUPAC Name |
methyl (4R)-4-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16-,17+,18-,19+,20+,21-,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQROVWZGGDYSW-FSRREMSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















